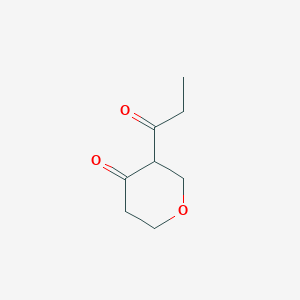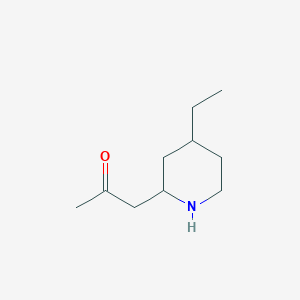
1-(4-Ethylpiperidin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, starting with 4-ethylpiperidine, the compound can be synthesized by reacting it with propan-2-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Piperidine derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylpiperidin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylpiperidin-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylpiperidin-2-yl)propan-2-one
- 1-(4-Phenylpiperidin-2-yl)propan-2-one
- 1-(4-Isopropylpiperidin-2-yl)propan-2-one
Comparison: 1-(4-Ethylpiperidin-2-yl)propan-2-one is unique due to the presence of the ethyl group on the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with different substituents. For example, the ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with hydrophobic environments.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(4-ethylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-9-4-5-11-10(7-9)6-8(2)12/h9-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZPHBQFODJUNXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC(C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


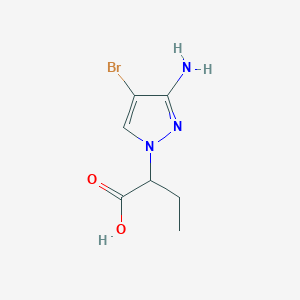
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
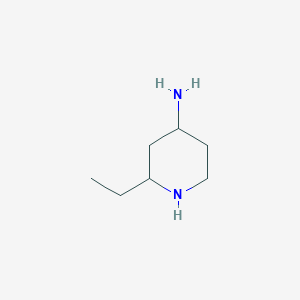
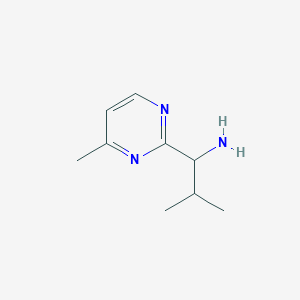
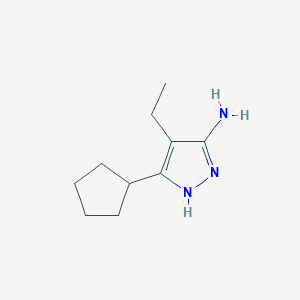
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
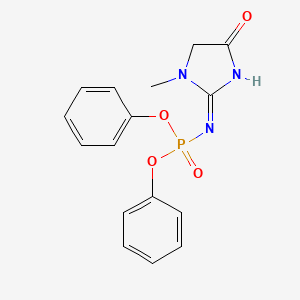
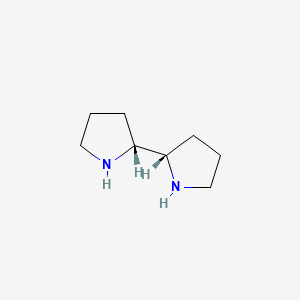
![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
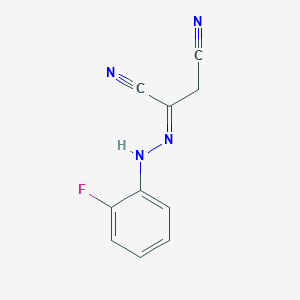
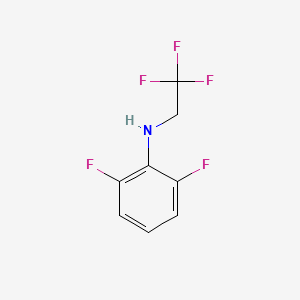
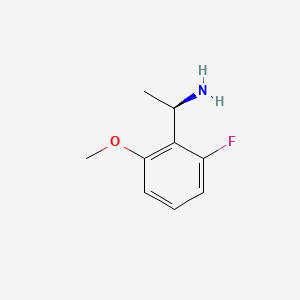
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
